

Comparative Analysis of 2-Bromo-5-phenylthiazole Derivatives: Crystallography and Biological Activity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-5-phenylthiazole

Cat. No.: B144467

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural features and biological performance of **2-Bromo-5-phenylthiazole** derivatives against other relevant heterocyclic compounds. Due to the limited availability of a specific X-ray crystal structure for a **2-Bromo-5-phenylthiazole** derivative in the public domain, this guide utilizes the crystallographic data of its close isomer, 2-Bromo-4-phenyl-1,3-thiazole, as a foundational model for structural comparison. The biological activities, including antifungal and anticancer properties, of various related thiazole derivatives are presented with supporting experimental data to offer a comprehensive overview for researchers in drug discovery and development.

Crystallographic Analysis: Insights from a Structural Isomer

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its interactions with biological targets. While a crystal structure for a **2-Bromo-5-phenylthiazole** derivative is not publicly available, the analysis of its isomer, 2-Bromo-4-phenyl-1,3-thiazole, provides valuable insights into the likely conformation and intermolecular interactions.

The X-ray crystal structure of 2-Bromo-4-phenyl-1,3-thiazole reveals a nearly planar conformation, with the phenyl and thiazole rings being slightly twisted relative to each other.^[1]

[2][3] This structural information is critical for computational modeling and rational drug design of novel **2-Bromo-5-phenylthiazole** derivatives.

Table 1: Crystallographic Data for 2-Bromo-4-phenyl-1,3-thiazole[1][2][3]

Parameter	Value
Chemical Formula	C ₉ H ₆ BrNS
Molecular Weight	240.12 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	5.8934 (3)
b (Å)	10.6591 (6)
c (Å)	13.8697 (7)
β (°)	90.812 (1)
Volume (Å ³)	871.18 (8)
Z	4
Temperature (K)	120
Radiation	Mo Kα

Comparative Biological Activity

Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. The introduction of a bromine atom and a phenyl group at various positions on the thiazole ring significantly influences their biological profile. This section compares the antifungal and anticancer activities of several 2-phenylthiazole derivatives and related heterocyclic compounds.

Antifungal Activity

Thiazole-containing compounds have shown significant promise as antifungal agents. The data below summarizes the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against pathogenic fungal strains. Lower MIC values indicate greater antifungal potency.

Table 2: Comparative Antifungal Activity of Thiazole Derivatives

Compound/Derivative Class	Fungal Strain	MIC (µg/mL)	Reference
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole (3a)	Candida albicans	0.008 - 7.81	[4]
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole (T2, T3, T4)	Candida albicans	0.008 - 0.98	[4]
Thiazole Derivative 3h	C. neoformans	8	[5]
Thiazole Derivative 3h	C. albicans	8	[5]
Thiazole Derivative 3i	C. neoformans	8	[5]
Fluconazole (Reference Drug)	Candida albicans	15.62	[6]

Anticancer Activity

Numerous 2-aminothiazole and 2-phenylthiazole derivatives have been investigated for their potential as anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is a key metric for evaluating the in vitro potency of these compounds.

Table 3: Comparative Anticancer Activity of Thiazole Derivatives

Compound/Derivative Class	Cancer Cell Line	IC ₅₀ (μM)	Reference
Naphthalene-azine-thiazole hybrid (6a)	OVCAR-4 (Ovarian Cancer)	1.569 ± 0.06	[7]
Thiazole Derivative (4c)	MCF-7 (Breast Cancer)	2.57 ± 0.16	[8]
Thiazole Derivative (4c)	HepG2 (Liver Cancer)	7.26 ± 0.44	[8]
Staurosporine (Reference Drug)	MCF-7 (Breast Cancer)	6.77 ± 0.41	[8]
Staurosporine (Reference Drug)	HepG2 (Liver Cancer)	8.4 ± 0.51	[8]

Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for the synthesis of brominated phenylthiazoles, single-crystal X-ray diffraction, and the biological assays cited in this guide.

Synthesis of 2-Bromo-4-phenylthiazole[1][3]

A solution of 2-amino-4-phenylthiazole and copper(II) bromide in acetonitrile is treated with tert-butyl nitrite. The reaction mixture is heated, and upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography to yield the desired 2-bromo-4-phenylthiazole.

Single-Crystal X-ray Diffraction and Structure Refinement[2]

A suitable single crystal of the compound is mounted on a diffractometer. X-ray diffraction data is collected at a low temperature (e.g., 120 K) using molybdenum radiation. The collected data is then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Antifungal Susceptibility Testing (Broth Microdilution Method)[4][6][9]

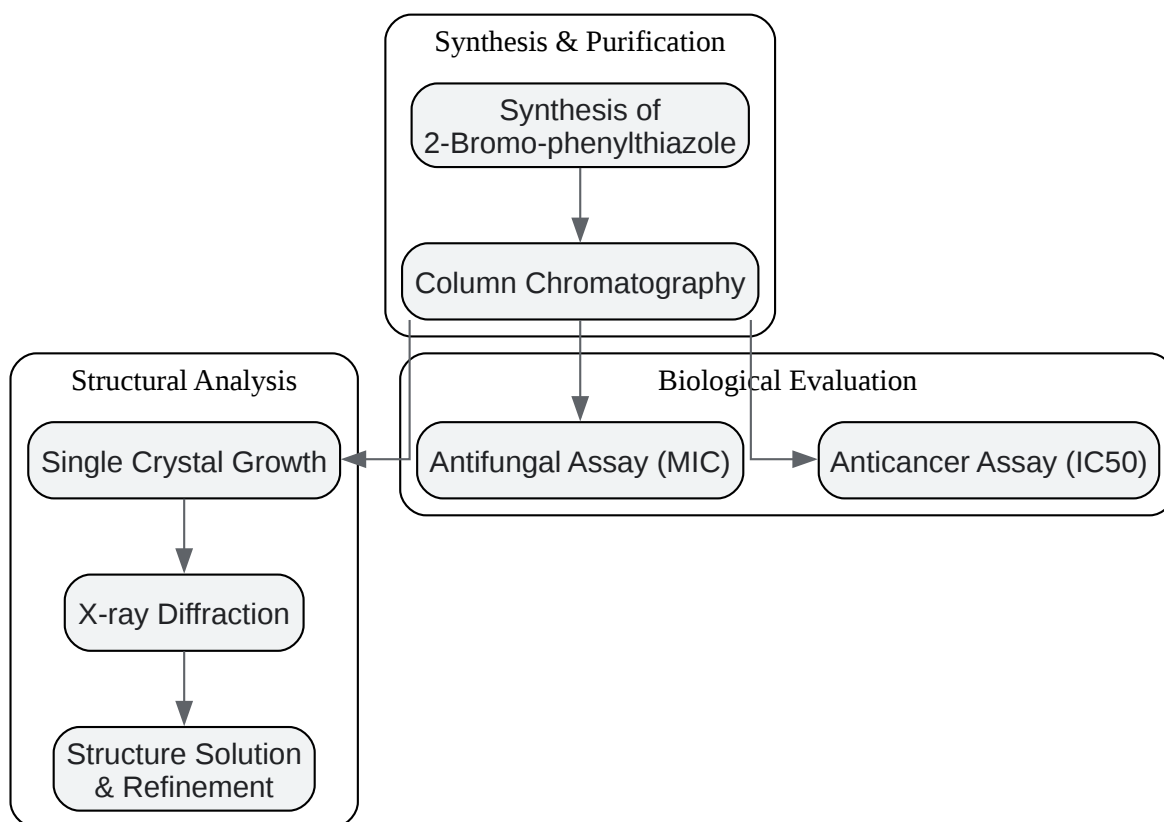
The in vitro antifungal activity is determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The compounds are serially diluted in a 96-well microtiter plate. A standardized fungal inoculum is added to each well, and the plates are incubated. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth.

In Vitro Cytotoxicity Assay (MTT Assay)[8][10][11][12]

The antiproliferative activity of the compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, MTT solution is added, which is converted to formazan by viable cells. The formazan crystals are then solubilized, and the absorbance is measured to determine the percentage of cell viability. The IC_{50} value is calculated from the dose-response curve.

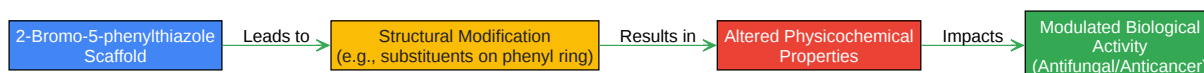
Visualizing Methodologies and Relationships

To further clarify the experimental processes and conceptual connections, the following diagrams are provided in the DOT language for Graphviz.



[Click to download full resolution via product page](#)

Experimental workflow for synthesis, structural analysis, and biological evaluation.



[Click to download full resolution via product page](#)

Logical relationship between chemical structure and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Comparative Analysis of 2-Bromo-5-phenylthiazole Derivatives: Crystallography and Biological Activity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b144467#x-ray-crystal-structure-of-2-bromo-5-phenylthiazole-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com